molecular formula C10H20ClN3O B1433673 2-(2-Methylpropyl)-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride CAS No. 1788626-12-9

2-(2-Methylpropyl)-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride

Cat. No. B1433673
CAS RN: 1788626-12-9
M. Wt: 233.74 g/mol
InChI Key: YOQLUYILCFMVJG-UHFFFAOYSA-N
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Description

Piperazine is a six-membered ring with two nitrogen atoms at opposite positions . It’s a common structural unit in pharmacological drugs and medicinal chemistry . Several piperazine derivatives exhibit good biological activity .


Synthesis Analysis

Piperazine and its derivatives can be synthesized through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves a multi-step procedure to create structurally modified derivatives .


Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized by techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^13C NMR), and Mass Spectrometry .


Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions. For instance, they can participate in the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely. Piperazine itself is freely soluble in water and ethylene glycol, but insoluble in diethyl ether .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Kumar et al. (2017) involved the synthesis of novel derivatives, including piperazine compounds similar to 2-(2-Methylpropyl)-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride. These compounds were evaluated for antidepressant and antianxiety activities, highlighting the potential of such compounds in pharmacological research (Kumar et al., 2017).

Antimicrobial Activity

In 2013, Gein et al. synthesized derivatives of piperazine, which were studied for their antimicrobial activities. This research provides insights into the potential use of piperazine derivatives, like the one , in developing new antimicrobial agents (Gein et al., 2013).

Synthesis of Piperazine Derivatives

Ohnmacht and Marie (1991) described the synthesis of octahydro-7-phenylpyrazino[2,1-b][3]benzazepines, a process that involves the reaction of piperazine derivatives. This research contributes to the understanding of synthetic pathways for compounds like this compound (Ohnmacht & Marie, 1991).

Characterization and Synthesis

Marvanová et al. (2016) focused on the synthesis of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, showing the importance of detailed chemical characterization in the development of new compounds, which is relevant for compounds like this compound (Marvanová et al., 2016).

Antifungal and Solubility Studies

Volkova et al. (2020) investigated the solubility and antifungal properties of a novel triazole compound, which includes a piperazine moiety. This research highlights the importance of studying solubility and biological activity in the development of new drugs, relevant to compounds like the one (Volkova et al., 2020).

Mechanism of Action

While the specific mechanism of action for “2-(2-Methylpropyl)-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride” is not known, piperazine derivatives often act as GABA receptor agonists, causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. For piperazine and its derivatives, potential hazards could include toxicity if ingested or inhaled .

Future Directions

Piperazine-based compounds continue to be of interest in drug discovery due to their wide range of biological activities . Future research may focus on synthesizing new piperazine derivatives and studying their properties and potential applications.

properties

IUPAC Name

2-(2-methylpropyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.ClH/c1-8(2)6-12-7-9-5-11-3-4-13(9)10(12)14;/h8-9,11H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQLUYILCFMVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2CNCCN2C1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1788626-12-9
Record name 2-(2-methylpropyl)-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Methylpropyl)-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride
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2-(2-Methylpropyl)-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride
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2-(2-Methylpropyl)-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride
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2-(2-Methylpropyl)-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride

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